Product packaging for 4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine(Cat. No.:)

4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine

Cat. No.: B8211760
M. Wt: 215.02 g/mol
InChI Key: FAPQZPJQUXMHRM-UHFFFAOYSA-N
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Description

Significance of the Pyrazolo[1,5-a]pyridine (B1195680) Core in Contemporary Organic Chemistry

The pyrazolo[1,5-a]pyridine scaffold is of considerable interest in medicinal chemistry due to its presence in a variety of biologically active compounds. researchgate.net These derivatives have been investigated for a wide range of therapeutic applications, including their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. researchgate.net The rigid, planar structure of the fused rings provides a well-defined framework that can be strategically modified to interact with biological targets. nih.gov The π-electron distribution across the bicyclic system also contributes to its ability to participate in various chemical transformations, making it a valuable synthon for more complex molecules.

Historical Context and Evolution of Pyrazolo[1,5-a]pyridine Research

Research into pyrazolo[1,5-a]pyridine and its derivatives dates back to the mid-20th century. nih.govrsc.org Early studies were primarily focused on the fundamental synthesis and reactivity of this heterocyclic system. nih.govrsc.org Over the decades, the synthetic methodologies have evolved significantly, moving from classical condensation reactions to more sophisticated transition metal-catalyzed cross-coupling reactions. nih.gov This evolution has allowed for greater control over regioselectivity and the introduction of a diverse array of functional groups, expanding the chemical space accessible to researchers. The growing understanding of its pharmacological potential has further fueled the development of novel synthetic routes to access structurally diverse analogs. nih.gov

The Role of Halogenated Pyrazolo[1,5-a]pyridines in Synthetic Design

Halogenated heterocyclic compounds are pivotal intermediates in organic synthesis, primarily due to their ability to participate in a wide array of cross-coupling reactions. researchgate.net The introduction of halogen atoms, such as bromine and fluorine, onto the pyrazolo[1,5-a]pyridine core dramatically enhances its synthetic versatility. A bromine substituent, for instance, serves as a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Overview of Research Directions for 4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several promising avenues for future investigation. The primary research direction would undoubtedly involve its use as a key building block in the synthesis of more complex molecules.

Potential Research Applications:

Research AreaPotential Application of this compound
Medicinal Chemistry Synthesis of novel kinase inhibitors, anti-inflammatory agents, and central nervous system disorder treatments.
Materials Science Development of new organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.
Agrochemicals Exploration as a scaffold for new herbicides and pesticides.

The bromo substituent at the 4-position is an ideal site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. The fluorine atom at the 5-position can be expected to influence the electronic properties of the ring system, potentially enhancing the biological activity or photophysical properties of the resulting derivatives. Future research would likely focus on developing efficient synthetic routes to this compound and exploring its reactivity in a variety of chemical transformations to generate libraries of novel compounds for screening in different applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFN2 B8211760 4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-fluoropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-7-5(9)2-4-11-6(7)1-3-10-11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPQZPJQUXMHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Studies of Halogenated Pyrazolo 1,5 a Pyridines

Elucidation of Reaction Mechanisms (e.g., [3+2] annulation, C-H bond activation)

The construction and functionalization of the pyrazolo[1,5-a]pyridine (B1195680) core are achieved through several key mechanistic pathways.

[3+2] Annulation: The most common and efficient method for synthesizing the pyrazolo[1,5-a]pyridine skeleton is the [3+2] annulation (or 1,3-dipolar cycloaddition) reaction. This process typically involves the reaction of an N-aminopyridinium salt, which serves as a 1,3-dipole, with a suitable dipolarophile such as an alkyne or alkene. rsc.orgchim.it The reaction proceeds to form the fused bicyclic system with a high degree of regioselectivity, which can often be controlled by the nature of the reactants and reaction conditions. acs.orgnih.govdntb.gov.ua For instance, TEMPO-mediated protocols have been developed that allow for an annulation-aromatization sequence to furnish multi-substituted pyrazolo[1,5-a]pyridines. acs.orgnih.gov While this method is primarily for the synthesis of the core, it establishes the foundation upon which halogenated derivatives like 4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine are built, typically by starting with appropriately substituted pyridine (B92270) precursors.

C-H Bond Activation: For post-synthesis functionalization, direct C-H bond activation has emerged as a powerful tool. This strategy avoids the need for pre-functionalized substrates and offers a direct route to new C-C or C-X bonds. Palladium-catalyzed C-H functionalization, for example, is a prominent method. rsc.org While specific studies on this compound are not detailed, research on related pyridine systems shows that such reactions can be directed to specific positions. nih.gov The inherent electronic properties of the pyridine ring, often requiring directing groups to achieve regioselectivity at distal positions like C3 or C4, make this a complex but valuable technique. nih.govnih.gov The presence of halogen substituents on the target molecule would further influence the site-selectivity of C-H activation through both steric and electronic effects.

Mechanistic PathwayKey ReagentsTypical OutcomeReference
[3+2] AnnulationN-aminopyridinium ylides + alkynes/alkenesFormation of the core pyrazolo[1,5-a]pyridine ring system rsc.orgorganic-chemistry.org
Oxidative [3+2] CycloadditionN-aminopyridines + α,β-unsaturated compoundsSynthesis of functionalized pyrazolo[1,5-a]pyridines organic-chemistry.org
Palladium-Catalyzed C-H FunctionalizationPyridine substrate, Pd catalyst, directing group (optional)Direct formation of C-C or C-X bonds at specific ring positions researchgate.net

Influence of Halogen Substituents on the Reactivity and Regioselectivity Profile

The bromine at the C4 position and fluorine at the C5 position of the pyrazolo[1,5-a]pyridine core exert significant control over the molecule's reactivity and the regioselectivity of subsequent transformations.

Halogen atoms influence the electronic nature of aromatic rings through a combination of two opposing effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M). youtube.com

Inductive Effect (-I): Both fluorine and bromine are highly electronegative and withdraw electron density from the ring through the sigma bond. Fluorine is the most electronegative element, so its inductive effect is stronger than that of bromine. This electron withdrawal deactivates the ring towards electrophilic attack. youtube.com

Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic π-system, increasing electron density, particularly at the ortho and para positions. youtube.com

In electrophilic aromatic substitution (EAS), halogens are known as deactivating ortho, para-directors. youtube.comquora.com However, on the pyrazolo[1,5-a]pyridine scaffold, the situation is more complex due to the fused ring system's inherent reactivity. The pyrazole (B372694) ring is generally more susceptible to electrophilic attack than the halogenated pyridine ring. Studies on the related pyrazolo[1,5-a]pyrimidine (B1248293) system show a strong preference for electrophilic substitution at the C3 position, irrespective of the substituents on other parts of the molecule. nih.govrsc.org Therefore, for an incoming electrophile, the C3 position is the most likely site of attack, guided by the intrinsic reactivity of the heterocyclic core rather than the directing effects of the halogens on the pyridine ring.

In metal-catalyzed reactions, such as directed C-H functionalization, the halogens can play a more direct role. Their steric bulk and electronic properties can influence the coordination of the metal catalyst and the subsequent bond-forming steps, potentially altering the regiochemical outcome. nih.gov

Analysis of Electrophilic and Nucleophilic Aromatic Substitution Pathways

Reaction TypeTypical ReagentPredicted Major Regioisomer for Pyrazolo[1,5-a]pyridineReference
BrominationN-Bromosuccinimide (NBS)3-Bromo rsc.orgresearchgate.net
ChlorinationN-Chlorosuccinimide (NCS)3-Chloro rsc.orgresearchgate.net
IodinationN-Iodosuccinimide (NIS) or KX/PIDA3-Iodo nih.govresearchgate.net
NitrationHNO₃/H₂SO₄3-Nitro rsc.org

Nucleophilic Aromatic Substitution (SNA_r): The presence of electron-withdrawing halogen substituents on the electron-deficient pyridine ring makes the 4-Bromo-5-fluoro-pyrazolo[1,s-a]pyridine scaffold a potential candidate for nucleophilic aromatic substitution. nih.gov This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor carbon atom bearing a suitable leaving group, forming a negatively charged Meisenheimer complex intermediate. libretexts.org Subsequent expulsion of the leaving group restores the aromaticity. youtube.com

For this compound, both the bromine at C4 and the fluorine at C5 could potentially act as leaving groups.

Substitution at C4: The bromine atom is a good leaving group. The C4 position is activated by the ring nitrogen.

Substitution at C5: Fluorine is generally a poorer leaving group than bromine in S_N2 reactions but can be an excellent leaving group in S_NAr reactions if the initial addition of the nucleophile is the rate-determining step, due to its high electronegativity which stabilizes the intermediate. nih.gov

Recent studies suggest that many S_NAr reactions may proceed through a concerted mechanism rather than a stepwise one, which can alter the expected reactivity patterns. nih.gov The precise outcome of a nucleophilic attack on this substrate would depend heavily on the nucleophile, solvent, and reaction conditions. nih.govresearchgate.net

Investigating Chemical Stability and Degradation Pathways

The pyrazolo[1,5-a]pyridine ring system is an aromatic and generally stable scaffold. researchgate.netresearchgate.net Its stability is a key feature that allows for its incorporation into various functional molecules. ontosight.ai However, like all organic compounds, it is susceptible to degradation under specific, typically harsh, conditions.

pH Stability: The pyridine nitrogen provides a site for protonation under acidic conditions. While this can increase solubility in aqueous media, strongly acidic environments, especially at high temperatures, could potentially lead to ring-opening or other degradation reactions. Similarly, very strong basic conditions could promote decomposition, although the electron-deficient nature of the pyridine ring provides some stability against base-mediated degradation.

Oxidative/Reductive Stability: The scaffold is generally stable to many common oxidizing and reducing agents used in synthesis, as evidenced by its compatibility with a wide range of functionalization reactions. For instance, the successful use of oxidative conditions for cyclization highlights its robustness. nih.gov However, powerful oxidizing agents (e.g., permanganate, ozonolysis) or harsh reducing conditions (e.g., catalytic hydrogenation at high pressure and temperature that could reduce the aromatic system, or dissolving metal reduction) could lead to the degradation of the heterocyclic core. Reductive dehalogenation is also a possible degradation pathway under certain catalytic or electrochemical conditions, which would remove the bromine and/or fluorine atoms.

Advanced Spectroscopic and Structural Elucidation of Halogenated Pyrazolo 1,5 a Pyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Confirmation (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For a novel compound such as 4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine, a complete NMR analysis including ¹H, ¹³C, and ¹⁹F spectra would be essential for confirming its constitution and the specific substitution pattern on the bicyclic ring system.

¹H NMR (Proton NMR): This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons on the pyrazolo[1,5-a]pyridine (B1195680) core would be diagnostic.

¹³C NMR (Carbon-13 NMR): This spectrum would reveal the number of chemically distinct carbon atoms in the molecule. The chemical shifts would indicate the electronic environment of each carbon, with carbons attached to electronegative atoms like fluorine and bromine appearing at characteristic frequencies.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR would be a critical tool. It would show a signal for the fluorine atom, and its coupling with neighboring protons (H-F coupling) and carbons (C-F coupling) would be instrumental in confirming the fluorine's position at C-5.

However, a thorough search of published research has not yielded any specific ¹H NMR, ¹³C NMR, or ¹⁹F NMR data for this compound. Therefore, no data tables of chemical shifts or coupling constants can be presented.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition and molecular formula. For this compound, HRMS would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

The exact mass of the molecular ion ([M]+ or [M+H]+) would be measured with high precision (typically to four or more decimal places). This experimental value would then be compared to the calculated exact mass for the proposed formula, C₇H₄BrFN₂, to confirm the elemental composition.

Regrettably, no specific HRMS data for this compound has been reported in the available scientific literature.

X-ray Single-Crystal Diffraction for Absolute Structure and Regioselectivity Assignment

The analysis of related halogenated pyrazolo[1,5-a]pyrimidine (B1248293) structures often reveals insights into intermolecular interactions, such as halogen bonding and π–π stacking, which influence the crystal packing. researchgate.net

No published X-ray crystal structure for this compound could be found during the literature search. Consequently, no crystallographic data, such as unit cell parameters or atomic coordinates, can be provided.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic rings.

C=C and C=N stretching vibrations within the heterocyclic ring system.

C-F and C-Br stretching vibrations , which would appear in the fingerprint region of the spectrum.

While IR spectroscopy is a common characterization technique, no specific IR spectrum or a list of characteristic absorption frequencies for this compound is available in the reviewed literature.

Computational Chemistry and Theoretical Analysis of Halogenated Pyrazolo 1,5 a Pyridines

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. unjani.ac.id By calculating the electron density, DFT can elucidate properties that govern a molecule's behavior. For a halogenated heterocyclic system like 4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine, DFT is instrumental in understanding the influence of the fused ring system and the electron-withdrawing halogen substituents.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. emerginginvestigators.org

In pyrazolo[1,5-a]pyrimidine (B1248293) systems, the HOMO-LUMO gap is influenced by substituents on the fused rings. nih.govresearchgate.net For this compound, the HOMO is expected to be distributed across the π-system of the bicyclic core, while the LUMO would also be located over this aromatic system. The presence of the highly electronegative fluorine atom at the 5-position and the bromine atom at the 4-position would be expected to lower the energy of both the HOMO and LUMO levels due to their inductive electron-withdrawing effects. This stabilization can lead to a relatively large HOMO-LUMO gap, suggesting significant chemical stability. emerginginvestigators.org Studies on related nitrogen-based drugs show that HOMO-LUMO gaps typically fall within the 3.5-4.5 eV range for optimal stability and reactivity. emerginginvestigators.org

Compound ClassTypical HOMO-LUMO Gap (eV)Reference
Substituted Pyrazolo[1,5-a]pyrimidines3.3 - 4.3 researchgate.net
Fluorinated Pyrazole (B372694) Derivatives~3.2 emerginginvestigators.org
General Nitrogen-Based Drug Compounds3.5 - 4.5 emerginginvestigators.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red and regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack) in blue.

For this compound, the MEP map would reveal several key features:

Negative Potential: The most electron-rich regions would be centered on the nitrogen atoms of the pyrazolo[1,5-a]pyridine (B1195680) core due to their lone pairs of electrons. These sites are the most likely points for protonation and interaction with electrophiles. researchgate.net

Positive Potential: The hydrogen atoms attached to the carbon framework would exhibit positive potential, making them susceptible to interaction with nucleophiles.

Halogen Atoms: The fluorine and bromine atoms would display a dual nature. A region of negative potential would form a belt around their equators, while a region of positive potential, known as a "sigma-hole," would exist along the C-Br and C-F bond axes. This positive region is crucial for forming halogen bonds, a type of non-covalent interaction. acs.org

This charge distribution is fundamental to understanding intermolecular interactions, such as hydrogen and halogen bonding, which dictate the molecule's crystal packing and interactions with biological targets. researchgate.net

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These indices provide a theoretical framework for comparing the chemical behavior of different compounds. nih.govnih.gov

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. emerginginvestigators.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).

For this compound, the presence of two electron-withdrawing halogens would likely result in a high electronegativity and a high chemical hardness, consistent with the expected large HOMO-LUMO gap. This suggests the molecule is stable but possesses defined electrophilic character. nih.gov

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy to lose an electron
Electron Affinity (A)A ≈ -ELUMOEnergy gained by accepting an electron
Electronegativity (χ)χ = (I + A) / 2Electron-attracting ability
Chemical Hardness (η)η = (I - A) / 2Resistance to electronic change; stability
Electrophilicity Index (ω)ω = (I + A)² / (4(I - A))Capacity to accept electrons

Prediction and Validation of Reactivity and Regioselectivity via Computational Modeling

Computational models are essential for predicting the regioselectivity of chemical reactions—that is, which position on a molecule is most likely to react. For aromatic systems like pyrazolo[1,5-a]pyridine, this is often determined by analyzing the distribution of the frontier molecular orbitals or by calculating local reactivity descriptors like Fukui functions.

The pyrazolo[1,5-a]pyridine scaffold can undergo various reactions, including electrophilic substitution and functionalization. organic-chemistry.orgmdpi.com The location of these reactions is governed by the electronic effects of the fused rings and any substituents. In this compound:

The electron-withdrawing nature of the fluorine and bromine atoms deactivates the pyridine (B92270) ring towards electrophilic attack.

Analysis of the HOMO distribution would indicate the most nucleophilic sites, which are the most probable locations for electrophilic attack. Conversely, the LUMO distribution highlights the most electrophilic sites, which are susceptible to nucleophilic attack. wuxibiology.com

Computational studies on similar heterocyclic systems show that nitrogen atoms and specific carbon atoms bear the highest orbital lobes in the HOMO or LUMO, directing incoming reagents to those positions. wuxibiology.com For this molecule, theoretical calculations would be necessary to determine whether electrophilic substitution would favor the pyrazole or pyridine ring and at which specific carbon atom.

Mechanistic Insights from Transition State Calculations and Reaction Energy Profiles

The synthesis of the pyrazolo[1,5-a]pyridine core often involves cycloaddition or condensation reactions. organic-chemistry.orgacs.org For example, a common synthesis involves the reaction of N-aminopyridinium ylides with alkenes. organic-chemistry.org A computational study of such a reaction for this compound would involve:

Optimizing the geometries of the reactants, intermediates, transition states, and products.

Calculating the energies of each point along the reaction coordinate.

Constructing a reaction energy profile diagram.

This analysis would confirm the most plausible reaction pathway, identify the rate-determining step (the one with the highest activation energy), and explain why certain isomers are formed preferentially. unjani.ac.id

Theoretical Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational methods, particularly DFT in conjunction with the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective at predicting NMR spectra (¹H and ¹³C). uobasrah.edu.iq These predictions are valuable for confirming the structure of newly synthesized compounds and for assigning ambiguous signals in experimental spectra.

For this compound, a theoretical NMR prediction would be based on the known spectra of the parent pyrazolo[1,5-a]pyrimidine system and the well-established effects of halogen substituents. researchgate.netlookchem.com

¹³C NMR: The carbon atom bonded to fluorine (C5) would exhibit a large chemical shift and a significant one-bond C-F coupling constant. The carbon bonded to bromine (C4) would also be shifted, though the effect is generally smaller than that of fluorine.

¹H NMR: The protons on the ring would experience shifts based on their proximity to the electronegative nitrogen atoms and the halogens. Protons ortho to the fluorine atom would likely show coupling to it.

By comparing the theoretically calculated chemical shifts with experimental data, a confident structural assignment can be made. ipb.ptnih.gov

Atom PositionParent Pyrazolo[1,5-a]pyrimidine ¹³C Shift (ppm) researchgate.netlookchem.comPredicted Qualitative Shift for this compound
C2~143Similar
C3~97Similar
C3a~149Similar
C4-Shifted by Br substituent
C5~148Large upfield/downfield shift and C-F coupling
C6~108Shifted by adjacent F substituent
C7~135Similar

Derivatization and Functionalization Strategies for 4 Bromo 5 Fluoro Pyrazolo 1,5 a Pyridine

Post-Synthetic Modifications and Scaffold Diversification Approaches

Post-synthetic modification is a cornerstone of modern drug discovery and materials science, allowing for the rapid generation of a library of analogues from a common intermediate. The 4-bromo-5-fluoro-pyrazolo[1,5-a]pyridine core is well-suited for such diversification strategies. The presence of two different halogens at electronically distinct positions allows for sequential and selective reactions, significantly broadening the accessible chemical space. nih.gov

Scaffold diversification can be achieved through a variety of reactions that modify the periphery of the pyrazolo[1,5-a]pyridine (B1195680) ring system. nih.gov A common approach involves leveraging the differential reactivity of the C-Br and C-F bonds. The C-Br bond at the 4-position is primarily exploited for palladium-catalyzed cross-coupling reactions, while the C-F bond at the 5-position, activated by the adjacent pyridine (B92270) nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr). This orthogonal reactivity allows for a programmed, stepwise introduction of different substituents.

For instance, a synthetic strategy could first involve a Suzuki or Sonogashira reaction at the C-4 bromine, followed by an SNAr reaction at the C-5 fluorine with an amine or alcohol nucleophile. This sequential approach provides access to a wide array of di-substituted pyrazolo[1,5-a]pyridines, which would be challenging to synthesize through other methods. Such scaffold hopping and diversification strategies have been successfully applied to related pyrazolo[1,5-a]pyrimidine (B1248293) systems to develop potent kinase inhibitors and other biologically active molecules. nih.govnih.gov

Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom at the C-4 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups by coupling the aryl bromide with a boronic acid or ester. nih.gov For the pyrazolo[1,5-a]pyridine scaffold, this transformation allows for the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents. The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like K₂CO₃ or Na₂CO₃. nih.govnih.gov While direct examples on the 4-bromo-5-fluoro derivative are not extensively documented, numerous studies on related 3-bromo and 5-bromo pyrazolo[1,5-a]pyrimidines and other bromopyridines demonstrate the feasibility and high efficiency of this reaction. nih.govresearchgate.netmdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.org This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, typically an amine like triethylamine. wikipedia.orgresearchgate.netnih.gov The introduction of an alkynyl moiety onto the pyrazolo[1,5-a]pyridine core opens up further synthetic possibilities, as the alkyne can be subsequently transformed into various other functional groups. This method has been successfully applied to various bromo-substituted pyrazolo[1,5-a]pyrimidines to generate a diverse set of alkyne derivatives. researchgate.netnih.gov

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the coupling of the aryl bromide with a wide range of primary and secondary amines. wikipedia.orglibretexts.org It has become a go-to method for synthesizing aryl amines, replacing harsher classical methods. wikipedia.org The reaction employs a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos, RuPhos), and a base (e.g., NaOt-Bu, K₃PO₄). researchgate.netnih.gov The versatility of the Buchwald-Hartwig amination allows for the introduction of diverse amino groups, which are crucial pharmacophores in many drug molecules.

ReactionCoupling PartnerCatalyst/LigandBaseTypical Product
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄K₂CO₃4-Aryl/heteroaryl-5-fluoro-pyrazolo[1,5-a]pyridine
Sonogashira R-C≡CHPdCl₂(PPh₃)₂/CuIEt₃N4-Alkynyl-5-fluoro-pyrazolo[1,5-a]pyridine
Buchwald-Hartwig R¹R²NHPd₂(dba)₃/XPhosNaOt-Bu4-(Amino)-5-fluoro-pyrazolo[1,5-a]pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions Facilitated by Halogen Substituents

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. In the this compound system, the pyridine ring is inherently electron-deficient, and this character is enhanced by the presence of the electron-withdrawing halogen substituents. The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer intermediate. nih.gov

While the bromine at C-4 is less reactive towards SNAr compared to fluorine, its displacement is also possible, particularly with strong nucleophiles or under more forcing conditions. However, the preferential reactivity of the C-5 fluoro substituent allows for selective functionalization. This selectivity is a valuable synthetic tool, enabling the introduction of a nucleophile at C-5 while leaving the C-4 bromine intact for subsequent cross-coupling reactions. This sequential SNAr and cross-coupling strategy is a powerful method for creating highly functionalized pyrazolo[1,5-a]pyridine derivatives. nih.gov

Directed C-H Functionalization for Selective Introduction of New Substituents

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules, avoiding the need for pre-functionalized substrates. rsc.org For pyridine and related N-heterocycles, C-H functionalization is often challenging due to the electron-poor nature of the ring and potential catalyst inhibition by the nitrogen lone pair. rsc.orgnih.gov

In the pyrazolo[1,5-a]pyridine system, the electronic properties of the C-H bonds vary. The C-H bonds on the pyrazole (B372694) moiety are generally more electron-rich and nucleophilic compared to those on the pyridine ring. Directed C-H functionalization strategies often employ a directing group that chelates to a transition metal catalyst (e.g., Pd, Rh, Ru) and brings it into proximity with a specific C-H bond, enabling its selective cleavage and functionalization.

While specific examples for this compound are not prevalent, general principles can be applied. For instance, a substituent introduced at the C-4 position via cross-coupling could potentially direct C-H activation at the adjacent C-3 position. Alternatively, the pyrazole nitrogen itself can act as a directing group to functionalize the C-7 position of the pyridine ring. Bedford and co-workers have shown that the electronic properties of coupling partners can influence whether functionalization occurs at the C-3 or C-7 position in unsubstituted pyrazolo[1,5-a]pyrimidines. nih.gov These approaches offer a sophisticated means to introduce substituents at positions that are not readily accessible through classical methods.

Regioselective Introduction of Diverse Functional Groups

Beyond the reactions at the halogenated positions, other regioselective transformations can be employed to introduce functional groups at the remaining C-H positions of the this compound scaffold.

Metalation: Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves deprotonation of an acidic C-H bond ortho to a directing metalating group (DMG) using a strong base, typically an organolithium reagent or a lithium amide. The resulting organometallic intermediate can then be trapped with various electrophiles. For the pyrazolo[1,5-a]pyridine scaffold, regioselective metalation has been achieved using Mg- and Zn-TMP bases, allowing for functionalization at specific positions depending on the substitution pattern. nih.gov The inherent directing ability of the pyrazole and pyridine nitrogen atoms, along with the influence of the existing bromo and fluoro substituents, would dictate the site of metalation, offering a pathway to introduce groups at positions like C-3 or C-7.

Electrophilic Aromatic Substitution: The pyrazolo[1,5-a]pyrimidine core can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and formylation. nih.gov The regioselectivity of these reactions is governed by the electronic nature of the fused ring system. The pyrazole ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring. Therefore, reactions like bromination or nitration would be expected to occur preferentially at the C-3 position, which is the most nucleophilic site on the unsubstituted scaffold. nih.gov The presence of the deactivating halogen substituents at C-4 and C-5 would further direct incoming electrophiles to the pyrazole moiety.

These regioselective strategies, combined with the transformations at the halogenated positions, provide a comprehensive toolkit for the extensive functionalization of the this compound core, enabling the synthesis of a vast library of complex and diverse molecules.

Applications in Catalysis and Ligand Design

Pyrazolo[1,5-a]pyridine (B1195680) Derivatives as Ligands in Transition Metal-Catalyzed Processes

Pyrazolo[1,5-a]pyridine derivatives have emerged as a versatile class of N-heterocyclic ligands in a variety of transition metal-catalyzed transformations. thieme-connect.combohrium.comresearchgate.net Their bidentate nature, arising from the nitrogen atoms in both the pyrazole (B372694) and pyridine (B92270) rings, allows them to form stable chelate complexes with a range of transition metals, including palladium, copper, rhodium, and iridium. These complexes have demonstrated efficacy in key organic reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura), C-H bond activation, and photocatalytic processes. bohrium.comresearchgate.net The rigid, planar framework of the pyrazolo[1,5-a]pyridine core provides a well-defined coordination geometry, which can be advantageous for achieving high levels of stereoselectivity in asymmetric catalysis. nih.gov

Principles for the Design of Pyrazolo[1,5-a]pyridine-Based Ligands

The design of pyrazolo[1,5-a]pyridine-based ligands is guided by the principle of modularity, allowing for systematic structural modifications to tailor their properties for specific catalytic applications. bohrium.comnih.gov Key design considerations include:

Substitution Pattern: The introduction of substituents at various positions on the bicyclic core can significantly alter the ligand's electronic and steric profile. For instance, electron-donating groups can enhance the electron density on the metal center, which may be beneficial for oxidative addition steps in a catalytic cycle. Conversely, electron-withdrawing groups, such as the bromo and fluoro substituents in 4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine, can decrease the electron density, potentially enhancing the electrophilicity of the metal center and facilitating reductive elimination.

Chelate Ring Size: The position of the coordinating nitrogen atoms influences the size and bite angle of the chelate ring formed upon coordination to a metal. This, in turn, affects the stability and geometry of the resulting metal complex and can be a critical factor in determining catalytic activity and selectivity.

Chirality: The incorporation of chiral elements into the ligand structure is a fundamental strategy for asymmetric catalysis. This can be achieved by introducing chiral substituents on the pyrazolo[1,5-a]pyridine backbone or by synthesizing atropisomeric derivatives.

The structural features of pyrazolo[1,5-a]pyrimidines, a related class of compounds, are integral to their pharmacological properties, and similar principles apply to their use as ligands. The fused ring system provides a rigid framework amenable to chemical modifications that can influence electronic properties, lipophilicity, and molecular conformation, thereby affecting their interaction with metal centers. nih.gov

Chelation and Coordination Chemistry with Various Metal Centers

The coordination chemistry of pyrazolo[1,5-a]pyridine derivatives is rich and varied, owing to the presence of two potential coordination sites—the N1 atom of the pyrazole ring and the N7 atom of the pyridine ring. These ligands typically act as bidentate chelators, forming stable five- or six-membered metallacycles. The coordination modes of pyrazole- and pyridine-based ligands have been extensively studied, revealing their ability to form stable complexes with a wide array of transition metals, including Co(II) and Ni(II). mdpi.com

The specific binding modes can vary. For example, pyrazole-substituted pyridines can exhibit both L2-type (two-electron donor) and LX-type (one-electron donor, one anionic site) binding, the latter often involving deprotonation of an N-H group on the pyrazole ring. researchgate.net The coordination of the pyridine ring is a well-established motif in transition metal chemistry, with the nitrogen atom acting as a sigma-donor. wikipedia.org The strength of this coordination can be modulated by the electronic properties of the substituents on the pyridine ring.

Table 1: Coordination Behavior of Pyridine-Type Ligands with Transition Metals
Metal CenterTypical Coordination GeometriesRepresentative Applications in Catalysis
Palladium(II)Square PlanarCross-coupling, C-H activation
Copper(I/II)Tetrahedral, Square Planar, OctahedralChan-Lam coupling, Click chemistry
Rhodium(I/III)Square Planar, OctahedralHydroformylation, Asymmetric hydrogenation
Iridium(I/III)Square Planar, OctahedralC-H borylation, Hydrogenation
Ruthenium(II)OctahedralMetathesis, Transfer hydrogenation

Impact of Halogenation on Ligand Properties and Catalytic Performance

The presence of halogen atoms on a ligand framework can have a profound impact on its properties and the performance of the corresponding metal catalyst. In the case of this compound, the bromo and fluoro substituents are expected to exert significant electronic and steric effects.

Electronic Effects: Both bromine and fluorine are highly electronegative, leading to a general withdrawal of electron density from the pyrazolo[1,5-a]pyridine ring system. This has several potential consequences:

Reduced Basicity: The electron-withdrawing nature of the halogens will decrease the Lewis basicity of the nitrogen donor atoms. This can weaken the metal-ligand bond, potentially leading to a more labile ligand that could facilitate certain catalytic steps.

Enhanced π-Acidity: The electron-deficient nature of the halogenated ring system may enhance its ability to act as a π-acceptor ligand. This can stabilize metal centers in low oxidation states, which is often crucial in catalytic cycles.

Modified Redox Potential: The electronic perturbations caused by the halogens can alter the redox potential of the metal center, thereby influencing the rates of oxidative addition and reductive elimination.

Steric Effects: While fluorine has a relatively small van der Waals radius, bromine is significantly larger. The positions of these substituents (4- and 5-) can influence the steric environment around the metal center, potentially impacting substrate approach and the selectivity of the catalytic reaction.

The halogenation of pyridines is a known strategy to modulate their electronic properties. For instance, fluorinated pyridines are known to undergo nucleophilic aromatic substitution (SNAr) reactions more readily than their non-fluorinated or chlorinated counterparts due to the high electronegativity of fluorine. acs.org This principle can be relevant in the context of ligand exchange and catalyst stability.

Table 2: Comparison of Halogen Properties and Their Potential Impact on Ligand Function
PropertyFluorineBrominePotential Impact on this compound as a Ligand
Electronegativity (Pauling Scale)3.982.96Strong inductive electron withdrawal, reducing ligand basicity.
van der Waals Radius (Å)1.471.85The larger bromine atom may introduce steric hindrance.
C-X Bond Energy (kJ/mol in C6H5X)~544~339The stronger C-F bond offers greater stability, while the C-Br bond can be a site for further functionalization via cross-coupling.

Future Directions and Emerging Research Avenues for 4 Bromo 5 Fluoro Pyrazolo 1,5 a Pyridine

Development of Innovative and Sustainable Synthetic Methodologies

The future synthesis of 4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine will likely move beyond traditional multi-step procedures towards more efficient and environmentally benign methods. Research will focus on developing one-pot reactions and leveraging green chemistry principles to improve yield, reduce waste, and enhance safety. nih.gov

Key areas for development include:

One-Pot Cyclization and Halogenation: Building on methodologies developed for related heterocyclic systems, future work could establish a one-pot process that starts from simple precursors. nih.gov This could involve a cyclization reaction to form the pyrazolo[1,5-a]pyridine (B1195680) core, followed by a sequential and regioselective bromination and fluorination in the same reaction vessel, avoiding the isolation of intermediates.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov Applying this technology could significantly shorten the synthesis time for this compound and its analogues.

Use of Fluorinated Building Blocks: An alternative to late-stage fluorination is the use of pre-fluorinated starting materials. Syntheses starting from precursors like 5-amino-4-fluoropyrazoles could provide a more direct and controlled route to the target molecule. nih.gov

Synthetic Strategy Potential Advantages Relevant Findings
One-Pot Tandem ReactionsReduced reaction time, lower solvent usage, higher overall yield.Methodologies for one-pot cyclization and halogenation of pyrazolo[1,5-a]pyrimidines have been successfully developed. nih.gov
Microwave-Assisted SynthesisRapid heating, shorter reaction times, improved yields and purity.Effective for synthesizing functionalized pyrazolo[1,5-a]pyrimidin-7-amines under solvent-free conditions. nih.gov
Green SolventsReduced environmental impact, improved process safety.Aqueous medium has been used for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Fluorinated PrecursorsHigh regioselectivity for fluorine placement, milder reaction conditions.Syntheses of 5-amino-4-fluoropyrazoles from β-fluoroenolate salts have been demonstrated. nih.gov

Advanced Mechanistic Understanding of Complex Chemical Transformations

A deeper, mechanistic understanding of the reactions involving this compound is crucial for optimizing existing transformations and discovering new ones. Future research should employ a combination of experimental and computational techniques to elucidate reaction pathways.

A prime area of focus will be the palladium-catalyzed cross-coupling reactions at the C4-bromo position. Mechanistic studies, including kinetic isotope effect experiments and density functional theory (DFT) calculations, can provide detailed insights into the C-H bond activation, oxidative addition, and reductive elimination steps. nih.gov Such studies have been successfully applied to understand the cross-dehydrogenative coupling of pyrazolo[1,5-a]pyridine precursors and can be adapted to investigate the unique influence of the adjacent fluorine atom on the reactivity of the C-Br bond in the target compound. nih.gov This knowledge will enable chemists to fine-tune reaction conditions for higher efficiency and selectivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with continuous flow chemistry and automated platforms represents a significant leap forward. nih.gov Flow chemistry offers enhanced control over reaction parameters (temperature, pressure, mixing), improved safety when handling hazardous reagents, and straightforward scalability from lab to industrial production. nih.govresearchgate.net

The synthesis of a pyrazolo[1,5-a]pyridine derivative has been successfully demonstrated using continuous flow thermolysis, highlighting the scaffold's suitability for this technology. mdpi.com Future research should focus on adapting the synthesis of this compound to a multi-module flow system. nih.gov Such a system could telescope several reaction steps—such as cyclization, bromination, and subsequent cross-coupling—into a single, continuous operation, minimizing manual handling and improving reproducibility. nih.gov This approach is particularly advantageous for constructing libraries of derivatives for drug discovery programs.

Advantage of Flow Chemistry Application to this compound Synthesis
Enhanced SafetyPrecise control over hazardous reagents and exothermic reactions.
Improved Efficiency & YieldSuperior mixing and heat transfer lead to faster reactions and fewer byproducts. nih.gov
ScalabilitySeamless transition from milligram-scale synthesis to gram- or kilogram-scale production. researchgate.net
AutomationIntegration with automated platforms for high-throughput synthesis and optimization of derivatives.

Exploration of Novel Chemical Reactivities and Transformation Pathways

The dual halogenation of this compound provides a rich platform for exploring novel chemical transformations. The differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds can be exploited for selective, stepwise functionalization.

Future research will likely focus on:

Orthogonal Functionalization: The C-Br bond is readily functionalized via standard cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). nih.gov Researchers can explore subsequent, more forcing conditions to activate the more robust C-F bond, or investigate C-H activation at other positions on the heterocyclic core. This would allow for the creation of highly complex and diverse molecular architectures from a single starting material.

Photoredox Catalysis: This emerging field could unlock new reaction pathways that are inaccessible through traditional thermal methods. Investigating the photoredox-catalyzed activation of the C-Br bond for radical-based transformations could lead to novel derivatives.

Development of New Scaffolds: The pyrazolo[1,5-a]pyridine core can be used as a building block for more complex, fused heterocyclic systems through intramolecular cyclization reactions involving substituents introduced at the C4 position. mdpi.com

Computational Design of Advanced Halogenated Pyrazolo[1,5-a]pyridine Analogues

In silico methods are indispensable tools for accelerating the design and discovery of new molecules with tailored properties. nih.gov Computational chemistry can be used to predict the biological activity, electronic properties, and reactivity of novel analogues of this compound before their synthesis.

Emerging research avenues in this area include:

Structure-Based Drug Design: Molecular docking and molecular dynamics simulations can be used to design derivatives that bind with high affinity and selectivity to specific biological targets, such as protein kinases. nih.govmdpi.com The pyrazolo[1,5-a]pyrimidine scaffold is a known inhibitor of several kinases, and computational modeling can guide the modification of the this compound core to optimize these interactions. nih.govmdpi.com

Quantum Chemical Calculations: DFT and Time-Dependent DFT (TD-DFT) can predict the electronic structure, reactivity, and photophysical properties of new analogues. rsc.org This is particularly relevant for designing novel fluorophores or materials with specific optoelectronic characteristics. rsc.org

Machine Learning and QSAR: By building Quantitative Structure-Activity Relationship (QSAR) models from existing data on related compounds, machine learning algorithms can predict the activity of virtual libraries of new derivatives, prioritizing the most promising candidates for synthesis. nih.gov

Computational Tool Application for Pyrazolo[1,5-a]pyridine Analogues
Molecular DockingPredicting binding modes and affinities to protein targets (e.g., CDK2, PI3Kδ, TRKA). nih.govmdpi.commdpi.com
Density Functional Theory (DFT)Elucidating reaction mechanisms and predicting electronic and photophysical properties. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR)Developing predictive models for biological activity to guide the design of new inhibitors. nih.gov
ADME PredictionIn silico assessment of absorption, distribution, metabolism, and excretion properties of potential drug candidates. ekb.eg

Q & A

Q. What are the primary synthetic routes for preparing 4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine?

The synthesis typically involves cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or α,β-unsaturated systems. For bromination and fluorination at positions 4 and 5, halogenation reagents like POBr₃ or NBS (N-bromosuccinimide) are used under controlled conditions. Post-functionalization steps (e.g., Suzuki coupling) may follow to introduce additional substituents .

Q. Key Reaction Example :

  • Cyclocondensation: React 3-aminopyrazole with a fluorinated β-ketoester.
  • Bromination: Treat with NBS in DMF at 0–5°C for regioselective bromination .

Q. How can NMR spectroscopy be optimized to characterize this compound derivatives?

¹H and ¹³C NMR in deuterated DMSO or CDCl₃ are critical. Key observations:

  • ¹H NMR : Look for deshielded protons adjacent to Br/F (δ 7.5–8.5 ppm for pyridine ring protons).
  • ¹³C NMR : Bromine and fluorine cause significant downfield shifts (e.g., C-4 at δ 142–145 ppm for Br; C-5 at δ 155–160 ppm for F) .

Q. Example Data :

Position¹³C NMR Shift (ppm)Assignment
C-4142.1Bromine-substituted
C-5158.3Fluorine-substituted

Q. What safety protocols are essential when handling halogenated pyrazolo-pyridines?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for reactions releasing toxic gases (e.g., HBr).
  • Waste Disposal : Segregate halogenated waste in labeled containers; collaborate with certified waste management services for incineration or neutralization .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination/fluorination of the pyrazolo[1,5-a]pyridine core?

Regioselectivity is influenced by:

  • Electronic Effects : Electron-rich positions (e.g., C-4) favor electrophilic bromination.
  • Directing Groups : Substituents like methoxy or nitro groups at C-7 can direct halogenation to C-4/C-5 via resonance stabilization .

Case Study :
Using NBS in acetic acid at 50°C achieves >90% bromination at C-4 due to the activating effect of the pyridine nitrogen .

Q. How do computational methods aid in predicting reactivity and spectral properties of halogenated pyrazolo-pyridines?

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For 4-Bromo-5-fluoro derivatives, the LUMO is localized on the pyridine ring, favoring nucleophilic attacks.
  • IR/Vibrational Analysis : Simulate C-Br (550–600 cm⁻¹) and C-F (1200–1250 cm⁻¹) stretches to validate experimental data .

Q. How should conflicting spectral data (e.g., MS vs. NMR) be resolved for structural confirmation?

  • Cross-Validation : Compare experimental HRMS with theoretical isotopic patterns (e.g., [M+H]+ for C₇H₅BrFN₂: m/z 229.95).
  • 2D NMR : Use HSQC and HMBC to correlate ¹H-¹³C signals and confirm substitution patterns .

Q. Example Workflow :

Acquire HRMS to confirm molecular formula.

Perform COSY to assign adjacent protons.

Use HMBC to link protons to quaternary carbons (e.g., C-4 Br to H-6).

Q. What strategies enhance the solubility of this compound in aqueous media for biological assays?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate at C-2) via nucleophilic substitution.
  • Co-solvents : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.